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In the quest for effective treatments for nonalcoholic steatohepatitis (NASH) and liver fibrosis,
Cenicriviroc (CVC), with the CAS number 93963-97-4, has emerged as a significant area of
investigation. This guide offers a detailed comparison of Cenicriviroc's performance, drawing
upon key clinical trial data. While direct cost-effectiveness studies comparing different
formulations of Cenicriviroc are not publicly available, this analysis provides a foundation for
researchers, scientists, and drug development professionals to assess its potential clinical and
economic value in the context of the substantial burden of NASH.

NASH is a progressive liver disease characterized by inflammation and fat accumulation, which
can lead to fibrosis, cirrhosis, and liver failure. The economic toll of NASH is considerable, with
lifetime medical costs for patients in the United States estimated to exceed $223 billion.[1]
Early interventions that can halt or reverse fibrosis progression are crucial for mitigating these
costs.[1] Cenicriviroc, a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5
(CCRDb), has been investigated for its anti-inflammatory and antifibrotic properties.[2]

Performance Insights from Clinical Trials

The primary evidence for Cenicriviroc's efficacy and safety comes from two major clinical trials:
the Phase 2b CENTAUR study and the Phase 3 AURORA study. These trials evaluated a 150
mg daily oral dose of Cenicriviroc. While an earlier 200 mg formulation was used in studies with
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HIV-infected subjects, the 150 mg dose was selected for NASH trials to provide comparable
plasma exposures.[3]

CENTAUR Phase 2b Study

The CENTAUR trial was a randomized, double-blind, placebo-controlled, multinational study
that enrolled 289 adults with NASH and liver fibrosis (stages 1-3).[2] The primary endpoint at
year one was a composite of a >2-point improvement in the NAFLD Activity Score (NAS) with
no worsening of fibrosis. A key secondary endpoint was the improvement in fibrosis by at least
one stage with no worsening of steatohepatitis.

While the study did not meet its primary endpoint for NAS improvement, it demonstrated a
statistically significant effect on the key secondary endpoint of fibrosis improvement.[2]

AURORA Phase 3 Study

The AURORA study was a larger, global, phase 3, multicenter, randomized, double-blind,
placebo-controlled study of subjects with NASH and stage 2 or 3 fibrosis.[4] The primary
efficacy endpoint at 12 months was the proportion of patients with a >1-stage improvement in
liver fibrosis and no worsening of steatohepatitis.[5]

However, the AURORA study did not demonstrate the efficacy of Cenicriviroc for treating liver
fibrosis as assessed by histology.[5] At month 12, a similar proportion of patients receiving CVC
and placebo achieved the primary endpoint.[5] Despite the lack of efficacy, CVC was found to
be safe and well-tolerated in patients with NASH and liver fibrosis.[5]

Quantitative Data Summary

The following table summarizes the key efficacy outcomes from the CENTAUR and AURORA
clinical trials.
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Outcome CENTAUR (Year 1) AURORA (Month 12)

Treatment Arm Cenicriviroc 150 mg Placebo

22-point Improvement in NAS
and No Worsening of Fibrosis 16% 19% (p=0.52)
(Primary Endpoint)

Improvement in Fibrosis by =21

Stage and No Worsening of

. 20% 10% (p=0.02)
Steatohepatitis (Key
Secondary Endpoint)
Resolution of Steatohepatitis
8% 6% (p=0.49)

and No Worsening of Fibrosis

Data sourced from the CENTAUR and AURORA study publications.[2][5]

Experimental Protocols
CENTAUR Study Protocol (Phase 2b)

o Study Design: Randomized, double-blind, placebo-controlled, multinational.

o Participants: 289 adults with histological evidence of NASH, a NAFLD Activity Score (NAS) >
4 (with at least 1 point in each component: steatosis, lobular inflammation, and hepatocyte
ballooning), and liver fibrosis stages 1-3.

« Intervention: Participants were randomized to receive either 150 mg of Cenicriviroc or a
placebo orally once daily.

e Primary Outcome: >2-point improvement in NAS and no worsening of fibrosis at year 1.

o Key Secondary Outcomes: Resolution of steatohepatitis and no worsening of fibrosis;
improvement in fibrosis by >1 stage and no worsening of steatohepatitis.

e Assessments: Liver biopsies were performed at screening and at year 1. Biomarkers of
inflammation and adverse events were also assessed.
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AURORA Study Protocol (Phase 3)

o Study Design: Global, multicenter, randomized, double-blind, placebo-controlled.

o Participants: Adults aged 18-75 years with histological evidence of NASH with Stage F2 or
F3 fibrosis.

« Intervention: Participants were randomized 2:1 to receive either 150 mg of Cenicriviroc or a
placebo orally once daily.

e Primary Efficacy Endpoint (Part 1): The proportion of subjects with >1-stage improvement in
liver fibrosis and no worsening of steatohepatitis at Month 12 relative to screening.

o Assessments: Liver biopsies were performed at screening and at month 12. Adverse events
were assessed throughout the study.

Visualizing the Mechanism and Trial Logic

To better understand the therapeutic rationale and the structure of the clinical investigation, the
following diagrams are provided.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12678016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Immune Cell Recruitment & Fibrogenesis
Hepatocyte Injury & Inflammation

differentiate int ctivate d llagen, leading t =
- " HHerentiate into Kupffer Cells activate . | Hepatic Stellate Cells (HSCs) [—2rocuces collagen, leading lo  JFnese
Hepatocyte Stress Chemokine Production (CCL2, CCLS5) R s onocytes

Cehicriviroc (CAS 93963-97-4) Intervention

Cenicriviroc

Click to download full resolution via product page

Caption: Mechanism of Action of Cenicriviroc in NASH.
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Caption: Simplified Workflow of the CENTAUR/AURORA Clinical Trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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